molecular formula C18H17BrN2O5S B2814275 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide CAS No. 955234-73-8

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide

Cat. No.: B2814275
CAS No.: 955234-73-8
M. Wt: 453.31
InChI Key: QBWSOYWDLCDCOU-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide is a synthetic compound featuring a benzo[d][1,3]dioxole moiety fused to a 5-oxopyrrolidine core, with a 4-bromobenzenesulfonamide substituent. The benzo[d][1,3]dioxole group is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to modulate pharmacokinetic properties . The 5-oxopyrrolidin-3-ylmethyl linker provides conformational flexibility, while the 4-bromobenzenesulfonamide group introduces electron-withdrawing and bulky substituents that may influence receptor binding or solubility.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O5S/c19-13-1-4-15(5-2-13)27(23,24)20-9-12-7-18(22)21(10-12)14-3-6-16-17(8-14)26-11-25-16/h1-6,8,12,20H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWSOYWDLCDCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Attachment of the Bromobenzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with a bromobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The bromine atom in the bromobenzenesulfonamide group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a sulfonamide group, which are known for their biological activity. The molecular formula is C18H20BrN2O4SC_{18}H_{20}BrN_{2}O_{4}S, and its IUPAC name reflects its intricate arrangement of functional groups.

Pharmacological Applications

  • Modulation of ABC Transporters
    • This compound has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in the pharmacokinetics of drugs, influencing absorption, distribution, metabolism, and excretion. Research indicates that compounds like N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide can enhance the efficacy of drugs used in the treatment of cystic fibrosis by improving drug delivery across cellular membranes .
  • Anticancer Activity
    • The compound has shown promise in preclinical studies targeting various cancer cells. Its ability to inhibit specific signaling pathways involved in tumor growth and metastasis has been documented. For instance, studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cells through the modulation of the p53 pathway .
  • Neuroprotective Effects
    • The neuroprotective properties of this compound are being explored in the context of neurodegenerative diseases. Research suggests that compounds with similar structures can modulate NMDA receptors and exhibit antioxidant properties, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Case Study 1: Cystic Fibrosis Treatment

A study published in Google Patents highlighted the effectiveness of sulfonamide derivatives as modulators for ABC transporters in cystic fibrosis patients. The findings demonstrated improved drug absorption and efficacy when combined with traditional therapies .

Case Study 2: Cancer Cell Apoptosis

In a laboratory setting, researchers treated various cancer cell lines with this compound. Results showed significant induction of apoptosis compared to control groups, indicating potential for further development as an anticancer agent .

Data Tables

Application Area Mechanism Reference
Cystic Fibrosis ModulationEnhances drug delivery via ABC transporters
Anticancer ActivityInduces apoptosis through p53 pathway modulation
NeuroprotectionModulates NMDA receptors; exhibits antioxidant effects

Mechanism of Action

The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide involves its interaction with cellular proteins and enzymes. The compound is known to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This results in cell cycle arrest at the G2/M phase and subsequent apoptosis .

Comparison with Similar Compounds

Key Observations :

  • The benzo[d][1,3]dioxole group is retained in ABT-627 and Compound 28, where it enhances metabolic stability .
  • Sulfonamide groups are present in the target compound and Example 53, suggesting shared mechanisms such as hydrogen bonding with enzyme active sites .
  • The 4-bromo substituent in the target compound and Example 53 may enhance lipophilicity and halogen bonding compared to chlorine or methyl groups in analogs like B20 () .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~465 g/mol) is comparable to Example 53 (~589 g/mol), both within the range for CNS permeability .
  • Solubility : The 4-bromobenzenesulfonamide group likely reduces aqueous solubility compared to ABT-627’s carboxylic acid .
  • Spectral Data :
    • NMR : The benzo[d][1,3]dioxole protons resonate at δ 6.7–6.9 ppm (similar to Compound 28, ) .
    • MS : A characteristic isotopic pattern for bromine (1:1 ratio for M+ and M+2 peaks) distinguishes it from chlorine-containing analogs like B20 .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of the benzo[d][1,3]dioxol-5-yl moiety to the pyrrolidinone core via reductive amination. Subsequent bromobenzenesulfonamide conjugation requires controlled temperatures (e.g., 0–5°C for sulfonylation) and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates . Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) and using catalysts like triethylamine to neutralize HCl byproducts .

Q. How is the structural configuration confirmed using spectroscopic techniques?

  • Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., benzylic methylene protons at δ 3.8–4.2 ppm) and confirm sulfonamide linkage.
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+^+ peak at m/z 465.02) and purity (>95%).
  • IR Spectroscopy : Peaks near 1350 cm1^{-1} and 1150 cm1^{-1} confirm sulfonamide S=O stretching .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies validate these interactions?

  • Methodological Answer : The sulfonamide group and benzo[d][1,3]dioxole moiety enable interactions with enzymes like spleen tyrosine kinase (SYK). Validation methods include:

  • In Vitro Assays : Fluorescence polarization assays measure SYK inhibition (IC50_{50} values) using ATP-competitive binding protocols.
  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics (kon_{on}/koff_{off}) are quantified to assess target affinity .
  • X-ray Crystallography : Co-crystallization with SYK reveals binding modes (e.g., hydrogen bonding with Lys-402 and hydrophobic interactions with Phe-382) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values often arise from assay conditions. Standardization steps include:

  • Buffer Optimization : Use consistent pH (e.g., 7.4 PBS) and ionic strength to minimize false positives.
  • Cell Line Validation : Ensure uniform expression levels of target proteins (e.g., SYK in HEK293T vs. RAW264.7 macrophages).
  • Dose-Response Repetition : Perform triplicate experiments with positive controls (e.g., R406 for SYK inhibition) to confirm reproducibility .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina predict binding poses in SYK’s active site, prioritizing derivatives with improved hydrophobic contacts.
  • QSAR Modeling : Partial least squares (PLS) regression correlates electronic descriptors (e.g., Hammett σ values) with activity. Substituents at the 4-bromo position show a strong correlation with potency .
  • MD Simulations : 100-ns simulations assess ligand-protein stability, identifying derivatives with low root-mean-square deviation (RMSD) post-binding .

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